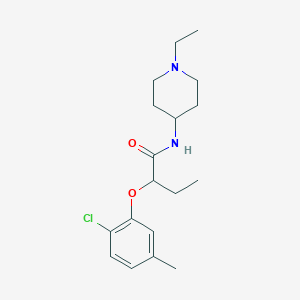
N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine, also known as EPPI, is a chemical compound that has gained significant interest in the field of scientific research. This compound belongs to the class of indazole derivatives and has shown promising results in various studies.
Wirkmechanismus
N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine acts as an antagonist of the NMDA receptor by binding to the receptor and blocking the ion channel. This results in a decrease in the influx of calcium ions into the neuron, which in turn reduces the excitability of the neuron. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and targeted manipulation of the receptor in various experimental settings. However, one of the limitations of using N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine is its limited solubility in water, which may make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine. One direction is the investigation of its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is the exploration of its effects on synaptic plasticity and learning and memory processes. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine.
Conclusion:
In conclusion, N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine is a promising compound that has shown potential for use in various scientific research applications. Its high potency and selectivity for the NMDA receptor make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and learning and memory processes. N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-2-18-7-5-12(6-8-18)16-13-3-4-14-11(9-13)10-15-17-14/h3-4,9-10,12,16H,2,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVSWBNVYRXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4702115.png)
![6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4702120.png)
![N-(sec-butyl)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B4702130.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702153.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)

![N-cyclohexyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702193.png)
![N-cyclohexyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4702199.png)
![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)

![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)